molecular formula C16H22O4 B1372538 Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate CAS No. 847955-96-8

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

Cat. No.: B1372538
CAS No.: 847955-96-8
M. Wt: 278.34 g/mol
InChI Key: MATMBKSYNFKHSK-UHFFFAOYSA-N
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Description

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate is an organic compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate typically involves the reaction of adamantanecarboxylic acid with ethyl acetoacetate under acidic conditions. The reaction proceeds through esterification, followed by a condensation reaction to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-

Properties

IUPAC Name

ethyl 4-(1-adamantyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-2-20-15(19)13(17)6-14(18)16-7-10-3-11(8-16)5-12(4-10)9-16/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATMBKSYNFKHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Preparation C13, Step 1: Diethyl oxalate (3.81 mL, 28 mmol, 1 eq.) was dissolved in THF (25 mL) at RT under nitrogen then taken to near-reflux. Sodium hydride (1.18 g, 29 mmol, 1.05 eq.) was added in 5 portions carefully. A solution of 1-adamantyl methyl ketone (5.00 g, 28 mmol, 1 eq.), in THF (10 mL) was added dropwise via an addition funnel. After the addition was complete, the mixture was refluxed for 1 hour. Cooled to RT and very carefully quenched with saturated NH4Cl (50 mL) then extracted 3 times with methylene chloride. The organic layers were combined, dried and stripped in vacuo to give 7.80 g of 4-adamantan-1-yl-2,4-dioxo-butyric acid ethyl ester as an amber oil. MS found: (M+H)+=279.
Quantity
3.81 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Reactant of Route 2
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Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Reactant of Route 3
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Reactant of Route 4
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Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Reactant of Route 5
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Reactant of Route 6
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate

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